Trivinylphosphine oxide

Flame retardancy Cotton fabric finishing In-situ polymerization

Trifunctional vinyl monomers suitable for Michael addition polymerization are rare. TVPO solves this with three reactive vinyl groups attached to a phosphoryl center, enabling catalyst-free crosslinking with nitrogen nucleophiles. - **Flame-retardant textiles:** Achieves LOI 32.5%, 94% THR reduction, retains 95% after 50 washes (cotton). - **Hydrogel drug delivery:** 100% conversion, no catalyst residues, pH-triggered release. - **Reactive coatings & extrusion:** Ambient to moderate cure (Ea = 17.3-18.6 kcal/mol). - Available for R&D to pilot scale with documented characterization.

Molecular Formula C6H9OP
Molecular Weight 128.11 g/mol
CAS No. 13699-67-7
Cat. No. B3047281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrivinylphosphine oxide
CAS13699-67-7
Molecular FormulaC6H9OP
Molecular Weight128.11 g/mol
Structural Identifiers
SMILESC=CP(=O)(C=C)C=C
InChIInChI=1S/C6H9OP/c1-4-8(7,5-2)6-3/h4-6H,1-3H2
InChIKeyQRPTXORSJKSZSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trivinylphosphine Oxide Overview


Trivinylphosphine oxide (TVPO; CAS 13699-67-7) is an organophosphorus compound belonging to the class of pentavalent tetracoordinated phosphine oxides (λ⁵σ⁴) [1]. It is characterized by three vinyl groups covalently attached to the phosphoryl (P=O) center, which confers a distinct trifunctional Michael acceptor reactivity profile. This structure enables TVPO to undergo Michael-like addition polymerization with various nitrogen nucleophiles, forming three-dimensional phosphine oxide networks [1]. The compound is synthesized via nucleophilic substitution of phosphorus oxychloride (POCl₃) with vinylmagnesium bromide (VMB), a reaction that is both thermodynamically favorable and kinetically rapid at low temperatures [1].

Trifunctional Vinyl Reactivity of Trivinylphosphine Oxide


Generic substitution of trivinylphosphine oxide (TVPO) with other phosphine oxides or tri-functional monomers is not scientifically valid due to its unique trifunctional vinyl architecture. Unlike trialkyl or triaryl phosphine oxides that lack polymerizable vinyl groups, TVPO's three vinyl moieties enable its role as a crosslinking agent in Michael addition polymerization, forming three-dimensional P–N network structures [1]. This trifunctionality is essential for creating durable, non-leaching flame-retardant networks within polymer matrices and cellulose fabrics; attempts to substitute with bifunctional analogs would result in linear chains that fail to form the necessary interpenetrating networks and are prone to washing out [2]. Furthermore, the specific electronic and steric properties of the vinyl groups in TVPO dictate a pseudo-Michael addition mechanism with a four-membered ring transition state, which is not shared by other alkenylphosphine oxides [1].

Trivinylphosphine Oxide Quantitative Evidence


LOI Enhancement in Cotton Fabrics

In a direct comparison between untreated cotton fabric and cotton fabric finished with an in-situ polymerized trivinylphosphine oxide (TVPO)/polyethyleneimine (PEI) P–N network, the TVPO-based treatment raised the Limiting Oxygen Index (LOI) from a baseline of 18-19% (typical for untreated cotton) to a measured 32.5% [1]. This demonstrates a substantial increase in the oxygen concentration required to sustain combustion, confirming that the TVPO-derived network significantly improves flame resistance.

Flame retardancy Cotton fabric finishing In-situ polymerization

Total Heat Release Reduction in Cotton Fabrics

Cone calorimeter testing (CCT) revealed that the application of a TVPO/PEI P–N network coating on cotton fabric reduces the total heat release (THR) from a baseline of 11.67 MJ/m² (untreated cotton) to 0.68 MJ/m² [1]. Concurrently, the char residue after thermal degradation increased from 7.00% for untreated cotton to 41.33% for the treated fabric, as measured by thermogravimetric analysis (TG) [1].

Flame retardancy Cotton fabric Cone calorimetry

Flame Retardant Wash Durability

The flame-retardant network formed via in-situ polymerization of trivinylphosphine oxide (TVPO) and a nitrogen-containing co-monomer (e.g., piperazine) within cotton fibers exhibits exceptional wash durability. Quantitative assessment shows that after 50 standard laundering cycles, 95% of the phosphine oxide network remains intact and the fabric retains its flame-retardant properties [1]. This level of durability is attributed to the 3D crosslinked structure enabled by TVPO's trifunctionality, which physically and chemically anchors the network within the cellulose matrix without chemically blocking the hydroxyl groups of cellulose.

Flame retardancy Wash fastness Cotton fabric

Activation Energies for Michael Addition

Density functional theory (DFT) calculations at the M062X/6-311++G(d,p) level of theory determined the activation energies (Ea) for the sequential Michael-like addition of TVPO to piperazine. The first addition step exhibits an Ea of 18.63 kcal/mol, while the second step shows a lower Ea of 17.3 kcal/mol [1]. The lower Ea for the second step indicates a kinetically accelerated reaction rate for subsequent vinyl group additions, promoting efficient network propagation.

Polymerization kinetics Michael addition DFT calculation

Catalyst-Free Synthesis of pH-Responsive Gels

A one-step, catalyst-free synthesis of pH-responsive gels was achieved by simply mixing trivinylphosphine oxide (TVPO) with cyclic secondary diamines (e.g., piperazine) under mild conditions. NMR analysis confirmed the complete consumption of all TVPO vinyl groups and the absence of detectable side products, eliminating the need for any post-polymerization purification steps [1]. This contrasts with many gel syntheses that require catalysts, initiators, or extensive purification to remove toxic residues.

Hydrogel synthesis pH-responsive materials Catalyst-free polymerization

Synthesis Thermodynamics

The synthesis of trivinylphosphine oxide (TVPO) from POCl₃ and vinylmagnesium bromide (VMB) is strongly exothermic, releasing a total of 160 kcal/mol of energy across the three-step nucleophilic substitution [1]. DFT calculations further reveal that the reaction is thermodynamically favorable at low temperatures, with a preference for TVPO over potential intermediates or byproducts [1].

Synthesis thermodynamics Phosphine oxide DFT calculation

Trivinylphosphine Oxide Application Scenarios


Formaldehyde-Free Flame-Retardant Cotton Finishing

Trivinylphosphine oxide (TVPO) is an ideal precursor for creating durable flame-retardant finishes on cotton fabrics. Its trifunctional vinyl groups enable in-situ Michael addition polymerization with nitrogen nucleophiles (e.g., PEI, piperazine) directly within the fiber matrix, forming a three-dimensional P–N network [1]. As quantified in Section 3, this treatment raises the LOI to 32.5% and reduces total heat release (THR) by 94%, while retaining 95% of the flame retardant after 50 washes [REFS-1, REFS-2]. This scenario is particularly valuable for protective clothing (firefighters, military), hospitality linens, and automotive interiors where both high fire safety standards and skin comfort (no formaldehyde, no alteration of cellulose hydrophilicity) are required.

pH-Responsive Hydrogels for Drug Delivery

TVPO's ability to undergo catalyst-free, one-step Michael addition polymerization with cyclic diamines yields transparent, impurity-free hydrogels with tunable nanodomains [3]. As shown in Section 3, the polymerization proceeds to 100% conversion with no side products, eliminating purification steps. These hydrogels exhibit pH-dependent drug release behavior; for instance, acid blue 80 and fluorescein release is significantly accelerated at pH 10 compared to acidic pH [3]. This makes TVPO-derived gels strong candidates for oral or topical drug delivery systems where release can be triggered by physiological pH changes, and where the absence of catalyst residues is critical for biocompatibility.

Crosslinking Agent for Functional Polymer Networks

As a trifunctional Michael acceptor, TVPO serves as a unique crosslinker for constructing durable, water-insoluble P–N network coatings on various substrates. The activation energy data (Ea = 17.3-18.6 kcal/mol) presented in Section 3 confirms that these polymerizations proceed efficiently at ambient to moderate temperatures [4]. This enables applications in reactive extrusion of flame-retardant thermoplastics, as well as in the formation of antimicrobial surface coatings when combined with silver nanoparticle precursors [2].

Phosphine Oxide Reactivity Reference Standard

The well-characterized single-crystal structure and DFT-derived kinetic/thermodynamic parameters of TVPO (Section 3) establish it as a valuable model compound for studying nucleophilic addition mechanisms in α,β-unsaturated phosphine oxides [4]. Researchers and industrial R&D teams can utilize TVPO to benchmark the reactivity of new phosphine oxide monomers or to validate computational models of Michael addition polymerization, thereby accelerating the development of next-generation organophosphorus materials.

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